REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:10][C:11](=[O:15])/[CH:12]=[CH:13]/[CH3:14])[CH:5]=[CH:6][C:7]=1[C:8]#[N:9].C1CCN2C(=NCCC2)CC1.[N+:27]([CH3:30])([O-:29])=[O:28]>[Cl-].[Na+].O>[Cl:1][C:2]1[CH:3]=[C:4]([NH:10][C:11](=[O:15])[CH2:12][CH:13]([CH3:14])[CH2:30][N+:27]([O-:29])=[O:28])[CH:5]=[CH:6][C:7]=1[C:8]#[N:9] |f:3.4.5|
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Name
|
|
Quantity
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21.69 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1C#N)NC(\C=C\C)=O
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Name
|
|
Quantity
|
16.3 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
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Name
|
brine
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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[Cl-].[Na+].O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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WASH
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Details
|
The organic layer was washed with water and saturated brine
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Type
|
CUSTOM
|
Details
|
dried
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (solvent gradient; 5 to 30% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1C#N)NC(CC(C[N+](=O)[O-])C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 75 mmol | |
AMOUNT: MASS | 21.2 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |